N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-4-nitrobenzamide, also known as DMEMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
Scientific Research Applications
Photonic and Material Science Applications
One significant area of research involving this compound is in the field of photonic and material sciences. Researchers have synthesized derivatives and studied their nonlinear optical properties, focusing on applications such as optical limiters and switches. For instance, studies on hydrazone derivatives, including those with dimethylamino groups, have investigated their third-order nonlinear optical properties using techniques like single-beam Z-scan with nanosecond laser pulses. These studies suggest potential applications in optical device technology due to their favorable optical power-limiting behavior at specific wavelengths, indicating the compound's utility in developing advanced photonic devices (Naseema et al., 2010).
Advanced Material Development
In another study, the compound's derivatives were explored for their role in creating light-switchable polymers. These polymers exhibit a transformation from cationic to zwitterionic forms upon irradiation with light, demonstrating applications in DNA condensation and release, as well as switching antibacterial activity. This research underscores the compound's relevance in developing smart materials with potential biomedical applications (Sobolčiak et al., 2013).
Neuroscientific Research
Additionally, derivatives of this compound have been used in neuroscientific research, particularly in studying Alzheimer's disease. Compounds similar in structure have been employed in positron emission tomography (PET) imaging to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This application highlights the compound's utility in medical diagnostics and underscores its potential in aiding the understanding and monitoring of neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Mechanism of Action
Target of Action
Similar compounds such as 4-(dimethylamino)pyridine (dmap) are known to be versatile nucleophilic catalysts for acylation reactions and esterifications .
Mode of Action
Dmap, a similar compound, is known to act as a nucleophilic catalyst in various organic transformations like baylis-hillman reaction, dakin-west reaction, protection of amines, c-acylations, silylations, and others .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may influence pathways related to acylation reactions and esterifications .
Result of Action
Similar compounds like dmap are known to facilitate various organic transformations .
Action Environment
Similar compounds like 2-ethylhexyl 4-(dimethylamino)benzoate are used in the preparation of sunscreens and ultrathin films of acrylates, suggesting that they may be stable under various environmental conditions .
properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-12-16(8-11-18(14)24(26)27)20(25)21-13-19(23(4)5)15-6-9-17(10-7-15)22(2)3/h6-12,19H,13H2,1-5H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWGDCILJXJBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-4-nitrobenzamide |
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